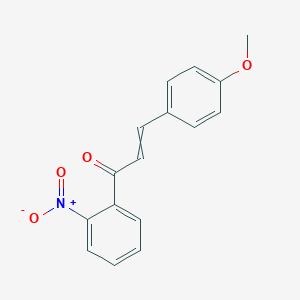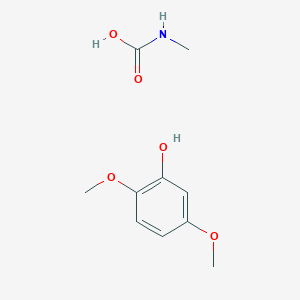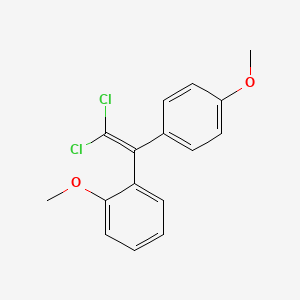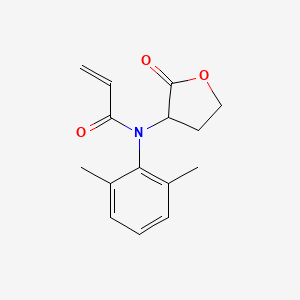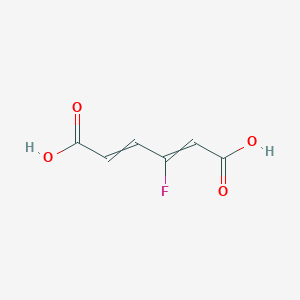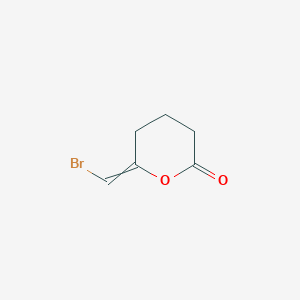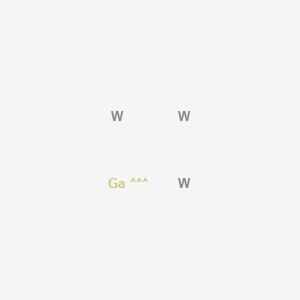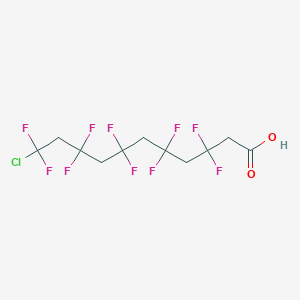
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid is a fluorinated organic compound with a unique structure characterized by the presence of multiple fluorine atoms and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid typically involves the fluorination of undecanoic acid derivatives. One common method is the direct fluorination of the corresponding undecanoic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can facilitate substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated undecanoic acids.
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of fluorinated polymers and surfactants with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which 11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to integrate into lipid bilayers and potentially disrupt membrane integrity. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
- 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane
- 3-Chloro-5,5-dimethylcyclohex-2-enone
Uniqueness
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid is unique due to its specific arrangement of fluorine and chlorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
76140-48-2 |
|---|---|
Formule moléculaire |
C11H11ClF10O2 |
Poids moléculaire |
400.64 g/mol |
Nom IUPAC |
11-chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid |
InChI |
InChI=1S/C11H11ClF10O2/c12-11(21,22)5-10(19,20)4-9(17,18)3-8(15,16)2-7(13,14)1-6(23)24/h1-5H2,(H,23,24) |
Clé InChI |
WLFFPIYAVIZRKU-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)C(CC(CC(CC(CC(F)(F)Cl)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


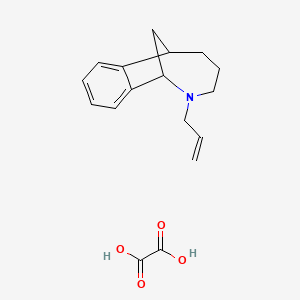
![2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one](/img/structure/B14439030.png)

